molecular formula C7H4ClNOS B064050 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride CAS No. 182553-05-5

4H-thieno[3,2-b]pyrrole-5-carbonyl chloride

Cat. No. B064050
CAS RN: 182553-05-5
M. Wt: 185.63 g/mol
InChI Key: VNQRJHHQMJRWME-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is a chemical compound with the empirical formula C7H4ClNOS and a molecular weight of 185.63 . It is a solid substance .


Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride involves the reaction of 4H-thieno[3,2-b]pyrroIe-5-carboxylic acid with phosphorus pentachloride in chloroform at 70°C . The reaction becomes brown and homogeneous after 15 minutes .


Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is represented by the SMILES string ClC(=O)c1cc2sccc2[nH]1 .


Chemical Reactions Analysis

In one study, 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride was reacted with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate to produce ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .


Physical And Chemical Properties Analysis

4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is a solid substance . Its melting point is 204-206°C . The IR spectrum has peaks at 3260, 1670, 1496, 1468, 1439, 1377, 1301, 1266, 724, and 669 cm^-1 .

Scientific Research Applications

Inhibition of Alphaviruses

Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses, such as the chikungunya virus, and exhibit a broad spectrum of antiviral activity .

Inhibition of Neurotropic Alphaviruses

Some carboxamides were reported to inhibit neurotropic alphaviruses . This suggests that derivatives of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride could potentially be used in the treatment of diseases caused by these viruses.

Regulation of Histone Methylation

Thieno[3,2-b]pyrrole-5-carboxamides have been found to reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

4. Inhibition of Hepatitis C Virus NS5B Polymerase Thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase . This suggests that 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride could potentially be used in the treatment of Hepatitis C.

Synthesis of New Antituberculostatic Agents

In continuation of studies on thienopyrrolecarboxylate derivatives, the synthesis of their hydrazide analogs from acids with a view to obtaining new antituberculostatic agents has been reported .

6. Synthesis of Functionalized 1,2-Diacyl Hydrazine Derivatives Functionalized 1,2-diacyl hydrazine derivatives have been synthesized as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .

properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQRJHHQMJRWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406888
Record name 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-thieno[3,2-b]pyrrole-5-carbonyl chloride

CAS RN

182553-05-5
Record name 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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